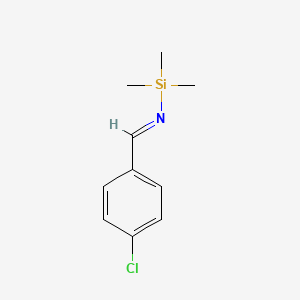
N-(Trimethylsilyl)-4-chlorobenzaldimine
説明
Trimethylsilyl group is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
Synthesis Analysis
Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .Molecular Structure Analysis
A trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis
Trimethylsilyl groups are characterized by chemical inertness and a large molecular volume . They have a tendency to make compounds more volatile .科学的研究の応用
Synthesis of Ceramic Materials
- The use of trimethylsilyl-substituted compounds for synthesizing ceramic materials has been explored. A study described the synthesis of a novel precursor, trimethylsilyl-substituted poly(titaniumcarbodiimide), for titanium carbonitride-based ceramic materials. This precursor, after undergoing processes like cross-linking and pyrolysis, results in nanocrystalline TiCN and amorphous SiCN as constitutive phases (Hering et al., 2001).
Chemical Synthesis and Reactions
- Trimethylsilyl derivatives have been utilized in various chemical synthesis and reaction studies. For instance, research on the phosphine-mediated dehalogenation reactions of trichloro(N-silyl)phosphoranimines provided insights into their reaction mechanisms, leading to the formation of specific phosphoranimines (Huynh et al., 2006).
- Another study explored the reaction of trimethylsilyl cyanide with carbodiimides, leading to the formation of specific adducts, showcasing the reactivity of these compounds (Ojima et al., 1975).
Synthesis of Polymers and Organic Compounds
- The formation of hexacoordinate dihalosilicon complexes and subsequent ionization to pentacoordinate siliconium halide salts using N-isopropylidene hydrazides, including trimethylsilyl derivatives, has been documented. These compounds serve as novel chelating agents (Kalikhman et al., 2002).
- A study demonstrated the use of trimethylsilyl-transient protection for preparing benzimidazole amidines from nitriles. This approach was found to be superior to traditional methods in the benzimidazole-based drug industry (Abou-elkhair et al., 2016).
Other Applications
- Trimethylsilylated compounds, including N-(Trimethylsilyl)-4-chlorobenzaldimine derivatives, have been used in the synthesis of retinals and labeled retinals. This showcases their application in the field of biochemistry and pharmaceuticals (Akita, 1983).
- The silylation process, involving trimethylsilyl derivatives, has been systematically reviewed for its application in the synthesis of nucleosides, nucleotides, and their analogues. This highlights its importance in the field of nucleic acid chemistry (Lukevics et al., 1974).
作用機序
将来の方向性
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-trimethylsilylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-8H,1-3H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCRIROPKDZGLD-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/N=C/C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Trimethylsilyl)-4-chlorobenzaldimine | |
CAS RN |
85654-07-5 | |
| Record name | N-(Trimethylsilyl)-4-chlorobenzaldimine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



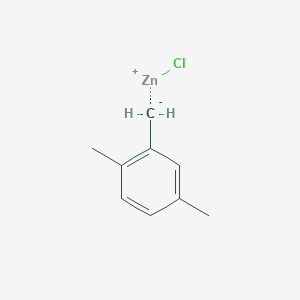
![7-tert-butyl-3-(2,6-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3183194.png)
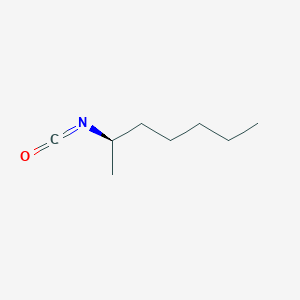


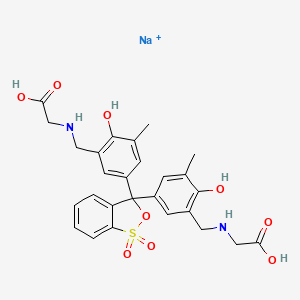
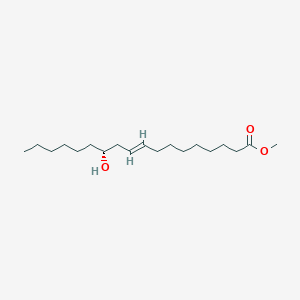
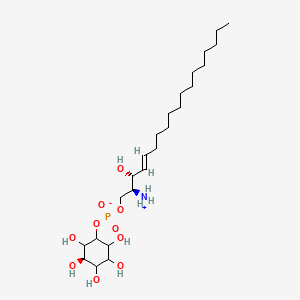
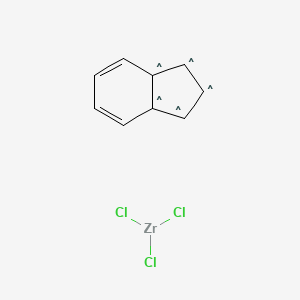
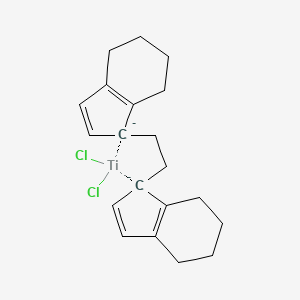
![2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B3183253.png)
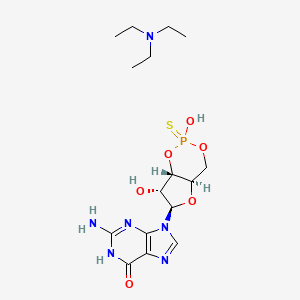
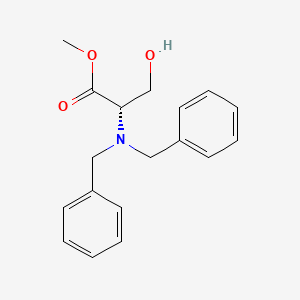
![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3183286.png)